molecular formula C11H12IN3 B13553599 4-Ethyl-3-(2-iodophenyl)-1h-pyrazol-5-amine

4-Ethyl-3-(2-iodophenyl)-1h-pyrazol-5-amine

Cat. No.: B13553599
M. Wt: 313.14 g/mol
InChI Key: WPWCQBUTYOFGBG-UHFFFAOYSA-N
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Description

4-Ethyl-3-(2-iodophenyl)-1h-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethyl group at position 4, an iodophenyl group at position 3, and an amine group at position 5 of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-(2-iodophenyl)-1h-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the ethyl group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.

    Introduction of the iodophenyl group: This step involves the iodination of a phenyl group, which can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-(2-iodophenyl)-1h-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of corresponding pyrazole alcohols.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

4-Ethyl-3-(2-iodophenyl)-1h-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-(2-iodophenyl)-1h-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-3-(2-bromophenyl)-1h-pyrazol-5-amine
  • 4-Ethyl-3-(2-chlorophenyl)-1h-pyrazol-5-amine
  • 4-Ethyl-3-(2-fluorophenyl)-1h-pyrazol-5-amine

Uniqueness

4-Ethyl-3-(2-iodophenyl)-1h-pyrazol-5-amine is unique due to the presence of the iodophenyl group, which can impart distinct chemical reactivity and biological activity compared to its brominated, chlorinated, or fluorinated analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s interactions with other molecules, potentially leading to unique properties and applications.

Properties

Molecular Formula

C11H12IN3

Molecular Weight

313.14 g/mol

IUPAC Name

4-ethyl-5-(2-iodophenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C11H12IN3/c1-2-7-10(14-15-11(7)13)8-5-3-4-6-9(8)12/h3-6H,2H2,1H3,(H3,13,14,15)

InChI Key

WPWCQBUTYOFGBG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NN=C1N)C2=CC=CC=C2I

Origin of Product

United States

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